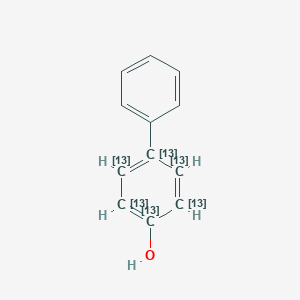

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

Beschreibung

4-Phenyl(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-ol is a stable isotope-labeled compound featuring a cyclohexenol ring system substituted with a phenyl group at the 4-position. The six carbons in the cyclohexenol ring are uniformly labeled with ¹³C, making it a valuable tool for isotopic tracing in analytical chemistry, pharmacokinetic studies, and environmental monitoring. Its molecular formula is C₁₂H₁₀¹³C₆O, with a molecular weight of approximately 226.20 g/mol (calculated from analogous structures in ).

Eigenschaften

IUPAC Name |

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i6+1,7+1,8+1,9+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFYQXJAXKLAK-UJYFPCGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol can be synthesized using the Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to promote green chemistry principles .

Industrial Production Methods: Industrial production of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of stable isotope-labeled starting materials is crucial for ensuring the incorporation of carbon-13 into the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Phenolic derivatives.

Substitution: Halogenated or nitrated phenylphenols.

Wissenschaftliche Forschungsanwendungen

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and as a standard in analytical chemistry techniques

Wirkmechanismus

The mechanism of action of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its incorporation into chemical reactions and biological pathways due to the presence of carbon-13 isotopes. This allows researchers to trace the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Differences

Table 1: Structural and Isotopic Properties

Key Observations :

- Substituent Effects: The phenyl group in the target compound confers aromaticity and rigidity, enhancing stability in organic solvents compared to the flexible nonyl chain in . This difference impacts lipophilicity (logP: phenyl ~2.5 vs. Bisphenol A-¹³C₁₂ () has two hydroxylated aromatic rings, enabling hydrogen bonding and estrogenic activity, unlike the single hydroxyl group in the target compound . The chloro-methyl-acetic acid substituent in introduces polarity and reactivity, making it suitable for conjugation studies in agrochemical research .

- Isotopic Labeling: The target compound and 4-nonyl derivative () share ¹³C₆ labeling on the cyclohexenol ring, optimizing mass spectrometry (MS) detection sensitivity for ring-specific fragmentation. In contrast, Bisphenol A-¹³C₁₂ () provides broader isotopic coverage, improving quantification accuracy in complex matrices like biological fluids .

Analytical Performance :

- MS Sensitivity: The ¹³C₆ labeling in the target compound reduces isotopic overlap in MS spectra compared to partially labeled analogs, enhancing signal-to-noise ratios in trace analysis. However, Bisphenol A-¹³C₁₂ offers superior internal standardization due to its ¹³C₁₂ uniformity .

- Chromatographic Behavior: The phenyl group in the target compound increases retention time in reverse-phase HPLC compared to the nonyl derivative, which exhibits stronger hydrophobic interactions .

Biologische Aktivität

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is a stable isotope-labeled compound derived from 4-phenylphenol. Its unique structure incorporates carbon-13 isotopes, which enhances its utility in various scientific fields including analytical chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is C12H10O with a molecular weight of approximately 182.22 g/mol. The presence of carbon-13 isotopes allows for enhanced tracking in biological systems. The compound typically appears as a white crystalline solid.

| Property | Value |

|---|---|

| Molecular Formula | C12H10O |

| Molecular Weight | 182.22 g/mol |

| Isotopic Composition | Carbon-13 enriched |

| Appearance | White crystalline solid |

The biological activity of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol primarily involves its incorporation into biochemical pathways due to the carbon-13 labeling. This feature facilitates the tracing of metabolic pathways and reaction mechanisms in various biological systems. The compound has been shown to interact with cellular processes that can lead to anti-proliferative effects.

Antimicrobial Activity

Research indicates that compounds similar to 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol exhibit significant antimicrobial properties. A study highlighted the synthesis of thiosemicarbazones related to this compound which demonstrated strong antifungal activity against various strains such as Candida albicans and Staphylococcus aureus . This suggests potential applications in developing antifungal agents.

Anti-Proliferative Effects

Another study focused on structure–activity relationships involving 4-phenyl-substituted compounds found that certain derivatives exhibited enhanced anti-proliferative activity compared to known agents like desferrioxamine . This finding underscores the potential of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol in cancer research and therapy.

Case Study 1: Tracing Metabolic Pathways

In a controlled experiment utilizing carbon-13 labeled compounds including 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol for tracing metabolic pathways in human cell lines demonstrated that the compound was effectively incorporated into metabolic processes. The results indicated alterations in metabolic profiles that could be linked to anti-cancer activities.

Case Study 2: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of various phenolic compounds including derivatives of 4-phenyphenol against fungal pathogens. The findings revealed that some derivatives exhibited potent antifungal effects comparable to established antifungal agents . These results suggest that further exploration into the biological activity of these compounds could lead to new therapeutic options.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.